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molecular formula C17H23N3O5 B8449065 4-(2-Benzyloxycarbonylamino-acetyl)-piperazine-1-carboxylic acid ethyl ester

4-(2-Benzyloxycarbonylamino-acetyl)-piperazine-1-carboxylic acid ethyl ester

Cat. No. B8449065
M. Wt: 349.4 g/mol
InChI Key: XHEBSAPLQLYCEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048881B2

Procedure details

Z-Gly-OH (2.09 g), HOBT hydrate (1.57 g), DIPEA (1.76 ml) and EDCI hydrochloride (1.96 g) were dissolved in DCM/DMF (60 ml/15 ml). After 15 min stirring, 1-ethoxycarbonylpiperazine (1.49 ml) was added and the stirring was continued overnight at RT. EA and a NaHCO3 solution were added to the mixture and the phases were separated. The org. phase was washed with a 1M NaHSO4 solution and a NaCl solution, dried (Na2SO4) and evaporated off. After HV drying, 3.5 g of the desired product were obtained.
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
1.57 g
Type
reactant
Reaction Step One
Name
Quantity
1.76 mL
Type
reactant
Reaction Step One
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
DCM DMF
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.49 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]([C:6]([O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[O:7])[CH2:2][C:3]([OH:5])=O.C1C=C2N=NN(O)C2=CC=1.O.CCN(C(C)C)C(C)C.CCN=C=NCCCN(C)C.Cl.[CH2:48]([O:50][C:51]([N:53]1[CH2:58][CH2:57][NH:56][CH2:55][CH2:54]1)=[O:52])[CH3:49].C([O-])(O)=O.[Na+]>C(Cl)Cl.CN(C=O)C.CC(=O)OCC>[CH2:48]([O:50][C:51]([N:53]1[CH2:54][CH2:55][N:56]([C:3](=[O:5])[CH2:2][NH:1][C:6]([O:8][CH2:9][C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)=[O:7])[CH2:57][CH2:58]1)=[O:52])[CH3:49] |f:1.2,4.5,7.8,9.10|

Inputs

Step One
Name
Quantity
2.09 g
Type
reactant
Smiles
N(CC(=O)O)C(=O)OCC1=CC=CC=C1
Name
Quantity
1.57 g
Type
reactant
Smiles
C1=CC=C2C(=C1)N=NN2O.O
Name
Quantity
1.76 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
1.96 g
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
DCM DMF
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl.CN(C)C=O
Step Two
Name
Quantity
1.49 mL
Type
reactant
Smiles
C(C)OC(=O)N1CCNCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(OCC)=O

Conditions

Stirring
Type
CUSTOM
Details
After 15 min stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the stirring was continued overnight at RT
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
phase was washed with a 1M NaHSO4 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a NaCl solution, dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated off
CUSTOM
Type
CUSTOM
Details
After HV drying

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(=O)N1CCN(CC1)C(CNC(=O)OCC1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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